molecular formula C21H26ClN3O4 B12773680 Carbamic acid, (10,11-dihydro-5-(((2-hydroxyethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride CAS No. 134068-36-3

Carbamic acid, (10,11-dihydro-5-(((2-hydroxyethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride

Cat. No.: B12773680
CAS No.: 134068-36-3
M. Wt: 419.9 g/mol
InChI Key: PQUVVNXEIWDQFW-UHFFFAOYSA-N
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Description

Carbamic acid, (10,11-dihydro-5-(((2-hydroxyethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which combines a dibenzazepine core with a carbamic acid ester and a hydroxyethylamino group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Dibenzazepine Core: The synthesis begins with the formation of the dibenzazepine core through a cyclization reaction involving a biphenyl derivative and an appropriate amine.

    Introduction of the Hydroxyethylamino Group:

    Acetylation: The resulting compound is then acetylated using acetic anhydride to introduce the acetyl group.

    Esterification: The final step involves the esterification of the carbamic acid with ethanol in the presence of a suitable catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for esterification and acetylation reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted analogs with diverse functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests possible applications in the development of drugs targeting neurological disorders, given the dibenzazepine core’s known activity in the central nervous system.

Industry

Industrially, the compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group and the dibenzazepine core play crucial roles in binding to these targets, modulating their activity. The compound may exert its effects through pathways involving neurotransmitter regulation or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester
  • Carbamic acid, (10,11-dihydro-5-(((2-aminoethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester

Uniqueness

Compared to similar compounds, Carbamic acid, (10,11-dihydro-5-(((2-hydroxyethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride is unique due to the presence of the hydroxyethylamino group, which enhances its solubility and reactivity. This structural feature allows for more diverse chemical modifications and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

134068-36-3

Molecular Formula

C21H26ClN3O4

Molecular Weight

419.9 g/mol

IUPAC Name

ethyl N-[11-[2-(2-hydroxyethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C21H25N3O4.ClH/c1-2-28-21(27)23-17-10-9-16-8-7-15-5-3-4-6-18(15)24(19(16)13-17)20(26)14-22-11-12-25;/h3-6,9-10,13,22,25H,2,7-8,11-12,14H2,1H3,(H,23,27);1H

InChI Key

PQUVVNXEIWDQFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CNCCO)C=C1.Cl

Origin of Product

United States

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